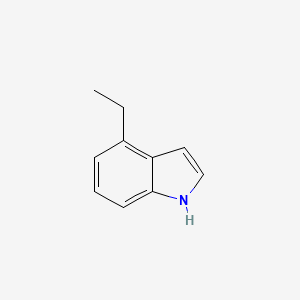

1H-Indole, 4-ethyl-

Description

The exact mass of the compound 4-Ethyl-1H-indole is 145.089149355 g/mol and the complexity rating of the compound is 133. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indole, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-4-3-5-10-9(8)6-7-11-10/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRCVOZYYPHAKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=CNC2=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 1H-Indole, 4-ethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1H-Indole, 4-ethyl-. Due to the limited availability of specific experimental data for this particular molecule in the reviewed literature, this document presents a plausible and widely applicable synthetic route, the Fischer Indole Synthesis, along with expected characterization data based on the analysis of similar indole derivatives.

Physicochemical Properties

The fundamental physicochemical properties of 1H-Indole, 4-ethyl- are summarized in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| IUPAC Name | 4-ethyl-1H-indole |

| Synonyms | 4-Ethylindole |

Synthesis of 1H-Indole, 4-ethyl-

The most established and versatile method for the synthesis of indole derivatives is the Fischer Indole Synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[2][3]

For the synthesis of 1H-Indole, 4-ethyl-, the logical precursors would be (3-ethylphenyl)hydrazine and a suitable two-carbon aldehyde, such as acetaldehyde or its synthetic equivalent. The overall reaction proceeds by heating the precursors in the presence of an acid catalyst.[3]

Proposed Synthetic Workflow: Fischer Indole Synthesis

The following diagram illustrates the proposed workflow for the synthesis of 1H-Indole, 4-ethyl- via the Fischer Indole Synthesis.

Caption: Proposed Fischer Indole Synthesis workflow for 4-ethyl-1H-indole.

Experimental Protocol: Fischer Indole Synthesis (Generalized)

Disclaimer: The following is a generalized experimental protocol for the Fischer Indole Synthesis of 4-ethyl-1H-indole. This procedure is based on established methodologies for similar indole syntheses and should be adapted and optimized by the researcher.

Materials and Reagents:

-

(3-ethylphenyl)hydrazine hydrochloride

-

Acetaldehyde

-

Ethanol

-

Concentrated Sulfuric Acid or Zinc Chloride

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Procedure:

-

Formation of Phenylhydrazone:

-

In a round-bottom flask, dissolve (3-ethylphenyl)hydrazine hydrochloride in ethanol.

-

Add acetaldehyde dropwise to the stirred solution at room temperature.

-

Continue stirring for 1-2 hours to allow for the formation of the phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Indolization (Cyclization):

-

To the flask containing the phenylhydrazone, slowly add a catalytic amount of concentrated sulfuric acid or a Lewis acid like zinc chloride.

-

Heat the reaction mixture to reflux (the exact temperature will depend on the solvent and catalyst used) for several hours. Monitor the reaction for the disappearance of the hydrazone and the appearance of the indole product by TLC.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acid catalyst by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 1H-Indole, 4-ethyl-.

-

Characterization of 1H-Indole, 4-ethyl-

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized 1H-Indole, 4-ethyl-.

Logical Flow of Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of the final product.

Caption: Logical workflow for the spectroscopic characterization of 4-ethyl-1H-indole.

Expected Spectroscopic Data

The following tables summarize the expected spectroscopic data for 1H-Indole, 4-ethyl-, based on its chemical structure and known data for similar indole derivatives.

Expected ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| N-H | ~8.1 | br s | 1H | H-1 |

| Ar-H | ~7.2-7.5 | m | 3H | Aromatic protons |

| Ar-H | ~6.5 | t | 1H | H-3 |

| -CH₂- | ~2.8 | q | 2H | Ethyl -CH₂- |

| -CH₃ | ~1.3 | t | 3H | Ethyl -CH₃- |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Ar-C | ~135 | C-7a |

| Ar-C | ~130 | C-4 |

| Ar-C | ~128 | C-3a |

| Ar-C | ~124 | C-2 |

| Ar-C | ~121 | C-6 |

| Ar-C | ~118 | C-5 |

| Ar-C | ~109 | C-7 |

| Ar-C | ~100 | C-3 |

| -CH₂- | ~25 | Ethyl -CH₂- |

| -CH₃ | ~14 | Ethyl -CH₃- |

Expected IR Data

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3400 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C-H Stretch (Aliphatic) | ~2960-2850 |

| C=C Stretch (Aromatic) | ~1600-1450 |

| C-N Stretch | ~1350-1250 |

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 145, corresponding to the molecular weight of 1H-Indole, 4-ethyl-. Common fragmentation patterns for ethyl-substituted aromatic compounds would also be anticipated.

References

An In-depth Technical Guide to the Spectroscopic Data of 4-ethyl-1H-indole

This guide provides a comprehensive overview of the spectroscopic data for 4-ethyl-1H-indole, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a research context.

Compound Information

| Property | Value |

| IUPAC Name | 4-ethyl-1H-indole |

| Molecular Formula | C₁₀H₁₁N |

| Molecular Weight | 145.20 g/mol |

| CAS Number | 344748-71-6 |

| Canonical SMILES | CCC1=C2C=CNC2=CC=C1 |

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-ethyl-1H-indole. Note that where experimental data is not publicly available, predicted data based on established spectroscopic principles and data from similar compounds is provided.

2.1. ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted data for a solution in CDCl₃ at 400 MHz.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H (H1) |

| ~7.25 | t | 1H | H5 |

| ~7.15 | d | 1H | H7 |

| ~7.05 | t | 1H | H2 |

| ~6.95 | d | 1H | H6 |

| ~6.50 | t | 1H | H3 |

| ~2.80 | q | 2H | -CH₂-CH₃ |

| ~1.35 | t | 3H | -CH₂-CH₃ |

2.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted data for a solution in CDCl₃ at 100 MHz.

| Chemical Shift (δ) ppm | Assignment |

| ~136.0 | C7a |

| ~132.0 | C4 |

| ~128.5 | C3a |

| ~124.0 | C2 |

| ~121.5 | C5 |

| ~119.0 | C6 |

| ~109.5 | C7 |

| ~100.0 | C3 |

| ~25.5 | -CH₂-CH₃ |

| ~14.0 | -CH₂-CH₃ |

2.3. IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, broad | N-H stretch |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1615, ~1580, ~1460 | Medium-Strong | C=C aromatic ring stretch |

| ~1450 | Medium | CH₂ bend |

| ~1375 | Medium | CH₃ bend |

| ~740 | Strong | ortho-disubstituted C-H bend |

2.4. Mass Spectrometry (Electron Ionization)

Data is based on the isomeric 1-ethyl-1H-indole, which is expected to show a highly similar fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 145 | ~50 | [M]⁺ (Molecular Ion) |

| 130 | 100 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 115 | ~15 | [M - C₂H₅]⁺ (Loss of an ethyl radical) |

| 89 | ~25 | [C₇H₅]⁺ (Further fragmentation of the ring) |

| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 4-ethyl-1H-indole (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is Fourier transformed with an exponential line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Proton decoupling is applied during acquisition to simplify the spectrum to single lines for each carbon environment. The FID is Fourier transformed with an exponential line broadening of 1.0 Hz.

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat liquid 4-ethyl-1H-indole is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a drop of the sample is placed directly onto the ATR crystal.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

3.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or by direct infusion. For GC-MS, a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.

-

Ionization: Electron Ionization (EI) is employed with a standard electron energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

-

Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 4-ethyl-1H-indole.

Caption: Logical workflow for spectroscopic analysis.

CAS number and molecular formula for 1H-Indole, 4-ethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] This technical guide focuses on 1H-Indole, 4-ethyl- , a specific substituted indole, providing comprehensive information on its chemical properties, synthesis, spectral data, and known biological context. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, pharmacology, and drug development.

Chemical and Physical Properties

1H-Indole, 4-ethyl- is an aromatic heterocyclic organic compound. Below is a summary of its key chemical and physical properties.[3]

| Property | Value |

| CAS Number | 344748-71-6 (Depositor-Supplied)[3] |

| Molecular Formula | C₁₀H₁₁N[3] |

| Molecular Weight | 145.20 g/mol [3] |

| IUPAC Name | 4-ethyl-1H-indole[3] |

| Computed XLogP3 | 2.8[3] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 1[3] |

Synthesis and Purification

The synthesis of 4-substituted indoles can be challenging due to the lower reactivity of the C-4 position of the indole ring.[4] However, the Fischer indole synthesis remains a versatile and widely used method for the preparation of various indole derivatives.[5][6] The following is a detailed experimental protocol for the synthesis of 1H-Indole, 4-ethyl- via a modified Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis of 1H-Indole, 4-ethyl-

Objective: To synthesize 1H-Indole, 4-ethyl- from (3-ethylphenyl)hydrazine and acetaldehyde.

Materials:

-

(3-ethylphenyl)hydrazine hydrochloride

-

Acetaldehyde

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., zinc chloride)[5]

-

Ethanol

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography elution

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve (3-ethylphenyl)hydrazine hydrochloride (1 equivalent) in ethanol.

-

Add a solution of acetaldehyde (1.1 equivalents) in ethanol dropwise to the hydrazine solution at room temperature with stirring.

-

Continue stirring the mixture for 1-2 hours to allow for the formation of the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add polyphosphoric acid (PPA) (approximately 10 times the weight of the hydrazone).

-

Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.[5] The reaction should be monitored by TLC to determine the completion of the cyclization.

-

After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

-

Extraction and Purification:

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 1H-Indole, 4-ethyl- by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent.

-

The following diagram illustrates the general workflow for the synthesis and purification of 1H-Indole, 4-ethyl-.

Spectral Data

| Data Type | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the indole ring (δ 6.5-7.5 ppm), a broad singlet for the N-H proton (δ ~8.0 ppm), a quartet for the methylene (-CH₂) protons of the ethyl group (δ ~2.8 ppm), and a triplet for the methyl (-CH₃) protons of the ethyl group (δ ~1.3 ppm). |

| ¹³C NMR | Aromatic carbons of the indole ring (δ 100-140 ppm), a methylene carbon of the ethyl group (δ ~25 ppm), and a methyl carbon of the ethyl group (δ ~15 ppm). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 145. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) to give a fragment at m/z = 130, which is a common fragmentation for ethyl-substituted aromatic compounds. |

Biological Activity and Signaling Pathways

Indole and its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][7] Many of these effects are mediated through their interaction with specific cellular signaling pathways.

One of the key signaling pathways influenced by indole and its metabolites is the Aryl Hydrocarbon Receptor (AhR) signaling pathway . The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining gut homeostasis.[8] Indole, produced by gut microbiota from tryptophan, can act as a ligand for AhR.[5]

The following diagram illustrates a simplified representation of the indole-mediated AhR signaling pathway in the context of the gut-brain axis.

References

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]

- 3. 1H-Indole, 4-ethyl- | C10H11N | CID 13141063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. testbook.com [testbook.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. rsc.org [rsc.org]

A Technical Guide to the Reactivity and Stability of the 4-Ethylindole Nucleus

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules. Its unique electronic properties confer a rich and diverse reactivity, making it a versatile template for drug design. Understanding the influence of substituents on the indole nucleus is paramount for predicting chemical behavior, designing synthetic routes, and assessing the stability of drug candidates. This guide provides an in-depth technical examination of the 4-ethylindole core, focusing on its reactivity, stability, and the practical methodologies for its study.

Electronic Structure and General Reactivity

The indole ring is an electron-rich aromatic system, a property that dictates its chemical behavior. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing the electron density of the pyrrole ring.

-

Electrophilic Substitution : The most characteristic reaction of indoles is electrophilic aromatic substitution. The site of attack is overwhelmingly the C3 position of the pyrrole ring. This regioselectivity is due to the formation of the most stable cationic intermediate (an indoleninium ion), where the positive charge is stabilized by the nitrogen atom without disrupting the aromaticity of the benzene ring. The reactivity of the C3 position is estimated to be up to 10¹³ times greater than that of benzene[1]. If the C3 position is blocked, electrophilic attack may occur at the C2 or N1 positions. Substitution on the benzene ring (C4-C7) is less favorable and typically requires harsher conditions or prior substitution of the more reactive sites[1].

-

Acidity and Basicity : Unlike most amines, the indole nitrogen is not basic because its lone pair is delocalized within the aromatic system[1]. Strong acids, however, can protonate the indole nucleus, primarily at the C3 position, which can lead to instability and polymerization[1]. The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by strong bases to form a nucleophilic indolyl anion.

Influence of the 4-Ethyl Substituent

The ethyl group at the C4 position modifies the reactivity and stability of the indole nucleus through a combination of electronic and steric effects.

-

Electronic Effects : As an alkyl group, the ethyl substituent is electron-donating via an inductive effect (+I). This effect increases the overall electron density of the bicyclic system, further activating it towards electrophilic attack compared to unsubstituted indole. While this activation is general, it has a more pronounced effect on the adjacent benzene ring positions.

-

Steric Effects : The 4-ethyl group introduces steric bulk on the benzene portion of the molecule. This has a minimal direct impact on reactions at the highly accessible and reactive C3 position of the pyrrole ring. However, it can sterically hinder electrophilic attack at the adjacent C5 position.

Chemical Reactivity Profile

The 4-ethylindole nucleus undergoes a variety of chemical transformations, crucial for the synthesis of complex derivatives.

-

Electrophilic Aromatic Substitution : This remains the most important reaction class. The electron-donating 4-ethyl group enhances the nucleophilicity of the ring, often leading to high yields.

-

Vilsmeier-Haack Formylation : A reliable method to introduce a formyl group at the C3 position using a Vilsmeier reagent (generated from POCl₃ and DMF)[2][3]. This reaction is typically high-yielding for electron-rich indoles[4].

-

Mannich Reaction : Reaction with formaldehyde and a secondary amine (like dimethylamine) introduces an aminomethyl group at C3.

-

Friedel-Crafts Acylation/Alkylation : These reactions also proceed preferentially at the C3 position.

-

-

Oxidation : The electron-rich indole nucleus is susceptible to oxidation.[5]

-

Simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize the C2 position to yield an oxindole derivative[5].

-

Enzymatic oxidation, particularly by cytochrome P450 enzymes, can produce a variety of products, including hydroxylated derivatives (e.g., 6-hydroxyindole) and dimers such as indigo and indirubin pigments[6].

-

-

N-H Functionalization : The N-H proton can be abstracted by a strong base (e.g., NaH, n-BuLi) to form the corresponding anion. This anion is a potent nucleophile and can be readily alkylated or acylated to provide N1-substituted indoles.

Table 1: Summary of Chemical Reactivity of 4-Ethylindole

| Reaction Class | Typical Reagents | Primary Site of Reaction | Remarks |

| Electrophilic Substitution | |||

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | Highly efficient and regioselective for C3-aldehydes. |

| Mannich Reaction | CH₂O, R₂NH | C3 | Provides access to C3-aminomethyl derivatives, key precursors for tryptamines. |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | C3 | Introduces a C3-acyl group. |

| Nitration / Halogenation | HNO₃ / NBS, Br₂ | C3 | Proceeds readily, often requiring mild conditions to avoid side reactions. |

| Oxidation | NBS in H₂O; O₂, light | C2, C3 | Susceptible to oxidation, can form oxindoles and colored polymeric materials. |

| N-Deprotonation/Alkylation | NaH, RX | N1 | Requires a strong base to deprotonate the N-H group for subsequent functionalization. |

| Reduction (Hydrogenation) | H₂, Pd/C; NaBH₃CN | Pyrrole Ring | Can selectively reduce the pyrrole double bond under specific catalytic conditions. |

Stability Profile

The stability of the 4-ethylindole nucleus is a critical consideration for its synthesis, handling, storage, and application in drug development.

-

Acid Stability : Indoles are notoriously unstable in strongly acidic environments. Protonation at C3 generates a reactive indoleninium ion that can attack another indole molecule, leading to acid-catalyzed dimerization and polymerization. This is a significant liability that must be managed during synthesis and formulation.

-

Base Stability : The indole ring is generally stable under basic conditions.

-

Oxidative Stability : As electron-rich compounds, indoles are prone to oxidation by air and light.[5] This degradation often results in the formation of colored impurities. The presence of the electron-donating ethyl group may slightly enhance this susceptibility. Storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light is recommended.

-

Thermal Stability : Crystalline heterocyclic compounds generally exhibit good thermal stability.[7][8] However, prolonged exposure to high temperatures can lead to decomposition, the pathway of which depends on the specific substitution pattern and the atmosphere (inert vs. oxidizing)[7][8].

Table 2: Stability and Handling Profile of 4-Ethylindole

| Condition | Stability | Expected Outcome | Recommended Handling/Storage |

| Strong Acid (e.g., HCl, H₂SO₄) | Low | Rapid dimerization/polymerization | Avoid exposure to strong, non-nucleophilic acids. Use brief exposure or protecting groups if necessary. |

| Aqueous Base (e.g., NaOH) | High | Generally stable | Standard handling procedures. |

| Oxidizing Agents (e.g., H₂O₂) | Low | Oxidation to oxindoles or ring-opened products | Avoid contact with strong oxidants unless intended for reaction. |

| Air / Light | Moderate to Low | Slow oxidation, formation of colored impurities | Store in amber vials under an inert atmosphere (N₂ or Ar) in a cool, dark place. |

| Heat | Moderate to High | Stable to moderate heat; potential for decomposition at high temperatures | Determine melting point and decomposition temperature by DSC/TGA for specific applications. |

Experimental Protocols

The following protocols provide standardized methods for the functionalization and stability assessment of the 4-ethylindole nucleus.

Protocol 1: Vilsmeier-Haack Formylation of 4-Ethylindole

This protocol describes the synthesis of 4-ethyl-1H-indole-3-carbaldehyde, a key synthetic intermediate.

-

Reagent Preparation : In a three-necked, flame-dried flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cold DMF with stirring[3]. Maintain the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Reaction : Dissolve 4-ethylindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction Monitoring : After the addition is complete, allow the reaction to warm to room temperature and then heat to 35-40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup : Cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice and aqueous sodium hydroxide solution (to neutralize the acid).

-

Isolation : Stir the resulting suspension for 1-2 hours. The product, 4-ethyl-1H-indole-3-carbaldehyde, will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

-

Purification : If necessary, the crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: HPLC-Based Chemical Stability Assessment

This protocol outlines a general method for evaluating the stability of 4-ethylindole or its derivatives under various pH conditions, mimicking physiological or formulation environments.

-

Stock Solution Preparation : Prepare a concentrated stock solution (e.g., 10 mg/mL) of the test compound in a suitable organic solvent like acetonitrile or methanol.

-

Stress Buffer Preparation : Prepare a series of aqueous buffers, for example:

-

Acidic condition: 0.1 N HCl (pH ~1.2)

-

Neutral condition: Phosphate-Buffered Saline (PBS, pH 7.4)

-

Basic condition: 0.01 N NaOH (pH ~12)

-

-

Incubation : In separate amber glass vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the initial organic solvent concentration is low (<5%) to not affect the buffer pH.

-

Time Points : Incubate the vials at a controlled temperature (e.g., 37 °C or 50 °C). At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Sample Quenching : Immediately quench any further degradation by diluting the aliquot in a mobile phase or a neutralizing buffer and storing it at a low temperature (e.g., 4 °C) until analysis.

-

HPLC Analysis : Analyze the samples using a validated reverse-phase HPLC method with UV detection at the λ_max of the compound. A typical system would use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Data Analysis : Quantify the peak area of the parent compound at each time point. Plot the percentage of the compound remaining versus time. This data can be used to determine the degradation rate and half-life under each condition.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the reactivity and analysis of the 4-ethylindole nucleus.

Caption: Reactivity map of the 4-ethylindole nucleus.

Caption: Workflow for HPLC-based chemical stability assessment.

Caption: Logical flow of the Vilsmeier-Haack formylation reaction.

References

- 1. youtube.com [youtube.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Potential natural sources of 4-ethylindole compounds

A comprehensive review of scientific literature and chemical databases reveals a notable absence of 4-ethylindole as a recognized naturally occurring compound. While the parent compound, indole, and a variety of its substituted derivatives are widespread in the natural world, originating from microbial, marine, and plant sources, 4-ethylindole has not been identified as a constituent of this vast natural product library.

This technical guide addresses the user's request for information on the potential natural sources of 4-ethylindole. However, extensive searches of scientific databases and literature have not yielded any evidence of this specific compound being isolated or identified from a natural source. Therefore, a detailed guide on its natural origins, including quantitative data, experimental protocols for isolation, and biosynthetic pathways, cannot be compiled.

The Ubiquity of Indole and its Derivatives in Nature

Indole and its derivatives are a significant class of heterocyclic aromatic compounds with diverse biological activities and distributions. They are well-documented as:

-

Microbial Metabolites: A vast array of bacteria, particularly those in the gut microbiome, are known to produce indole from the metabolism of tryptophan.[1] Other indole derivatives, such as 3-methylindole (skatole) and indole-3-acetic acid, are also common microbial products.

-

Marine Natural Products: Marine organisms, especially sponges and tunicates, are a rich source of complex and often halogenated indole alkaloids.[2][3] These compounds exhibit a wide range of bioactivities.

-

Plant-Derived Compounds: Plants produce a variety of indole-containing secondary metabolites, including the well-known phytohormone indole-3-acetic acid, which plays a crucial role in plant growth and development. Volatile indole is also a component of the floral scent of many plant species, attracting pollinators.[4][5][6][7]

-

Food Components: The fermentation of food products can lead to the formation of indole and its derivatives. For instance, 3-methylindole is a known flavor component in white pepper, contributing to its characteristic aroma.[8]

The Case of 4-Ethylindole

Despite the widespread occurrence of the indole scaffold in nature, the specific substitution pattern of an ethyl group at the 4-position of the indole ring has not been reported in any identified natural product. Searches of chemical databases of natural products, including those focused on marine and plant-derived compounds, did not return any entries for 4-ethylindole.

This lack of evidence suggests that if 4-ethylindole does exist in nature, it is likely a very rare compound or present at concentrations below the detection limits of standard analytical techniques used in natural product discovery.

Conclusion

Based on the current body of scientific knowledge, there are no known natural sources of 4-ethylindole. Consequently, the core requirements of the user's request for a technical guide detailing quantitative data, experimental protocols, and signaling pathways related to its natural origins cannot be fulfilled. The information available pertains to the broader class of indole derivatives, but not specifically to the 4-ethyl substituted variant. Researchers, scientists, and drug development professionals interested in 4-ethylindole should consider it a synthetic compound for the purposes of their work, as there is no current evidence to support a natural origin.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole alkaloid marine natural products: An established source of cancer drug leads with considerable promise for the control of parasitic, neurological and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plant Volatile Organic Compounds: Revealing the Hidden Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Biochemistry of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Black pepper - Wikipedia [en.wikipedia.org]

Preliminary Biological Activity Screening of 4-Ethyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological activity screening of 4-ethyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and substitution at the 4-position offers a unique vector for pharmacological modulation. This document outlines the synthetic methodology for 4-ethyl-1H-indole, followed by detailed experimental protocols for evaluating its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities. All quantitative data from cited and proposed experiments are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the screening process. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel indole derivatives.

Introduction

The indole nucleus is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in drug discovery. The substitution pattern on the indole ring plays a critical role in defining the pharmacological profile of the resulting molecule. Specifically, modifications at the 4-position of the indole ring can significantly influence its interaction with biological targets. 4-Ethyl-1H-indole, the subject of this guide, is a small molecule whose biological activities are not yet extensively characterized in public literature.

This document aims to provide a detailed framework for the preliminary biological activity screening of 4-ethyl-1H-indole. It begins by detailing a probable synthetic route, followed by a comprehensive set of established in vitro assays to profile its potential therapeutic properties.

Synthesis of 4-Ethyl-1H-indole

A plausible and efficient method for the synthesis of 4-substituted indoles is the Bartoli indole synthesis. This reaction utilizes the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to construct the indole ring system. For the synthesis of 4-ethyl-1H-indole, the starting material would be 1-ethyl-2-nitrobenzene.

Experimental Protocol: Bartoli Indole Synthesis

Materials:

-

1-ethyl-2-nitrobenzene

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 1-ethyl-2-nitrobenzene (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add vinylmagnesium bromide (3.0 eq) dropwise, maintaining the temperature below -30 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-ethyl-1H-indole.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity Screening

This section outlines the experimental protocols for a preliminary in vitro screening of 4-ethyl-1H-indole to assess its potential cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.

Cytotoxic Activity

The antiproliferative effect of 4-ethyl-1H-indole has been noted against murine L1210 leukemia cells. While detailed quantitative data is not publicly available, the following MTT assay protocol is a standard method to determine the cytotoxic effects of a compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

-

L1210 (or other desired cancer cell line)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

4-Ethyl-1H-indole (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of 4-ethyl-1H-indole in the culture medium.

-

After 24 hours, replace the medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) |

| 4-Ethyl-1H-indole | L1210 | - |

| Doxorubicin (Control) | L1210 | - |

Table 1: Template for presenting cytotoxic activity data of 4-ethyl-1H-indole.

Caption: Workflow for determining the cytotoxicity of 4-ethyl-1H-indole using the MTT assay.

Antimicrobial Activity

The antimicrobial potential of 4-ethyl-1H-indole can be assessed using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

4-Ethyl-1H-indole

-

Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of 4-ethyl-1H-indole in a suitable solvent.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.

-

Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the serially diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 4-Ethyl-1H-indole | - | - | - |

| Ciprofloxacin | - | - | NA |

| Fluconazole | NA | NA | - |

Table 2: Template for presenting the Minimum Inhibitory Concentration (MIC) of 4-ethyl-1H-indole.

Caption: Workflow for the broth microdilution assay to determine the MIC of 4-ethyl-1H-indole.

Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

4-Ethyl-1H-indole

-

Ascorbic acid or Trolox (as a positive control)

-

Methanol

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Prepare various concentrations of 4-ethyl-1H-indole and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

| Compound | DPPH Scavenging IC₅₀ (µM) |

| 4-Ethyl-1H-indole | - |

| Ascorbic Acid (Control) | - |

Table 3: Template for presenting the antioxidant activity of 4-ethyl-1H-indole.

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-ethyl-1H-indole can be initially assessed by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye, the absorbance of which is measured spectrophotometrically at 540 nm.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM cell culture medium

-

Lipopolysaccharide (LPS)

-

4-Ethyl-1H-indole

-

Dexamethasone (as a positive control)

-

Griess Reagent (A: Sulfanilamide solution, B: N-(1-naphthyl)ethylenediamine solution)

-

Sodium nitrite (for standard curve)

-

96-well microtiter plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of 4-ethyl-1H-indole for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control, and a positive control (LPS-stimulated cells treated with dexamethasone).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration from a sodium nitrite standard curve.

-

Calculate the percentage of NO inhibition.

Data Presentation:

| Compound | NO Inhibition IC₅₀ (µM) |

| 4-Ethyl-1H-indole | - |

| Dexamethasone (Control) | - |

Table 4: Template for presenting the anti-inflammatory activity of 4-ethyl-1H-indole.

Caption: Simplified signaling pathway of LPS-induced nitric oxide production and potential points of inhibition.

Conclusion

This technical guide provides a foundational framework for the preliminary biological activity screening of 4-ethyl-1H-indole. The outlined synthetic protocol, based on the Bartoli indole synthesis, offers a viable route to obtain the compound for study. The detailed experimental procedures for cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory assays provide a clear roadmap for researchers to begin to elucidate the pharmacological profile of this novel indole derivative. The provided templates for data presentation and the visualization of experimental workflows and signaling pathways are intended to ensure a structured and comprehensive approach to this preliminary investigation. Further studies will be necessary to confirm these initial findings and to explore the in vivo efficacy and mechanism of action of 4-ethyl-1H-indole.

An In-depth Technical Guide to 4-Ethylindole: Nomenclature, Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-ethylindole, a substituted indole of interest in chemical and pharmaceutical research. The document details its formal nomenclature, physicochemical properties, experimental protocols for its synthesis and analysis, and explores its known biological activities and interactions with cellular signaling pathways.

IUPAC Nomenclature and Common Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-ethyl-1H-indole .[1] This name is derived from the parent heterocycle, indole, with an ethyl group substituted at the fourth position of the bicyclic structure.

Commonly used synonyms for this compound include:

The Chemical Abstracts Service (CAS) Registry Number for 4-ethylindole is 344748-71-6 .[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-ethylindole is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N | [1] |

| Molecular Weight | 145.20 g/mol | [1] |

| XLogP3 | 2.8 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 145.089149 g/mol | [1] |

| Monoisotopic Mass | 145.089149 g/mol | [1] |

| Topological Polar Surface Area | 15.8 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Complexity | 133 | [1] |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-ethylindole was not found in the surveyed literature, a general synthetic approach for 4-substituted indoles can be adapted. The following sections outline a plausible synthetic route and standard analytical and purification methodologies.

Synthesis of 4-Substituted Indoles (General Procedure)

A common method for the synthesis of substituted indoles is the Fischer indole synthesis. However, for 4-substituted indoles, a more targeted approach starting from a suitably substituted aniline is often employed. A general procedure for the synthesis of 4-halo-1H-indoles, which could be conceptually adapted for 4-ethylindole, involves the cyclization of a 2-alkynyl-3-haloanilide.

Conceptual Workflow for Synthesis:

Caption: Conceptual workflow for the synthesis of 4-substituted indoles.

Detailed Steps (Adapted from a general procedure for 4-halo-1H-indoles):

-

Preparation of the Anilide: Start with a commercially available 2-iodo-3-ethylaniline. Acylate the amino group to form the corresponding acetamide or another suitable amide.

-

Sonogashira Coupling: Couple the 2-iodoanilide with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine.

-

Deprotection: Remove the silyl protecting group from the alkyne using a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

-

Cyclization: Induce cyclization of the resulting 2-alkynyl anilide to the indole ring. This is typically achieved by heating with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent like DMF or DMSO.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified.

Purification Protocol

Purification of the synthesized 4-ethylindole would typically involve the following steps:

-

Extraction: The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous acid/base to remove inorganic impurities and unreacted starting materials.

-

Chromatography: The crude product is purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is a common eluent system for indole derivatives. The fractions containing the pure product are identified by thin-layer chromatography (TLC).

-

Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be performed to obtain a highly pure crystalline product.

Analytical Methods

Standard analytical techniques to confirm the identity and purity of 4-ethylindole include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the indole ring protons, the ethyl group (a triplet and a quartet), and the NH proton.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid or formic acid) is a common setup.

Biological Activity and Signaling Pathways

The biological activities of many indole derivatives are well-documented, with applications ranging from anticancer to antimicrobial agents. However, specific research on the biological effects and signaling pathway modulation of 4-ethylindole is limited in the readily available scientific literature.

Indole compounds, in general, are known to interact with various biological targets and signaling pathways. The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the side chain of tryptophan and interact with various receptors and enzymes.

Potential Areas of Biological Investigation for 4-Ethylindole:

Based on the activities of other indole derivatives, potential biological effects of 4-ethylindole could be explored in the following areas:

-

Antimicrobial and Antifungal Activity: Many indole derivatives exhibit inhibitory activity against a range of microbial pathogens.

-

Anti-inflammatory Effects: Indole compounds have been shown to modulate inflammatory pathways.

-

Anticancer Activity: The indole scaffold is present in numerous natural and synthetic anticancer agents.

Signaling Pathways Potentially Modulated by Indole Derivatives:

Caption: Potential signaling pathways modulated by indole derivatives.

Further research is required to specifically elucidate the biological activities and the precise signaling pathways affected by 4-ethylindole. This would involve a range of in vitro and in vivo studies, including cell-based assays, enzyme inhibition assays, and animal models of disease. The structural similarity of 4-ethylindole to neurotransmitters like serotonin suggests that it could also be investigated for its effects on the central nervous system.

References

Methodological & Application

Application Notes and Protocols: Synthetic Routes to 4-Ethyl-1H-Indole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed synthetic protocols for the preparation of 4-ethyl-1H-indole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is based on the classic Fischer indole synthesis methodology, which remains one of the most robust and versatile methods for constructing the indole nucleus. The described route involves a three-step sequence: the synthesis of the key intermediate (4-ethylphenyl)hydrazine hydrochloride, its subsequent condensation with pyruvic acid to form 4-ethyl-1H-indole-2-carboxylic acid, and a final decarboxylation step to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the synthetic workflow and reaction mechanism to aid in reproducibility and understanding.

Introduction

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities. The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry for the construction of the indole ring system.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3] The versatility of the Fischer indole synthesis allows for the preparation of a wide range of substituted indoles by varying the starting materials.

This application note focuses on the synthesis of 4-ethyl-1H-indole, a specific substituted indole that can serve as a building block for more complex molecules in drug development programs. The presented synthetic strategy employs a reliable three-step process, which is amenable to laboratory-scale synthesis.

Overall Synthetic Workflow

The synthesis of 4-ethyl-1H-indole is accomplished through the following three key stages:

-

Preparation of (4-ethylphenyl)hydrazine hydrochloride: This intermediate is synthesized from commercially available 4-ethylaniline via a diazotization reaction followed by reduction.

-

Fischer Indole Synthesis of 4-ethyl-1H-indole-2-carboxylic acid: The prepared (4-ethylphenyl)hydrazine hydrochloride is reacted with pyruvic acid in a Fischer indole cyclization to yield the corresponding indole-2-carboxylic acid.

-

Decarboxylation to 4-ethyl-1H-indole: The final step involves the removal of the carboxylic acid group from the 2-position of the indole ring to afford the desired 4-ethyl-1H-indole.

Data Presentation

The following table summarizes the key transformations and provides typical quantitative data for each step. Please note that yields are representative and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Materials | Key Reagents | Typical Solvent | Typical Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1 | Hydrazine Synthesis | 4-Ethylaniline | NaNO₂, HCl, SnCl₂·2H₂O | Water, HCl | 0 - 10 | 4 - 6 | 70 - 85 |

| 2 | Fischer Indole Synthesis | (4-ethylphenyl)hydrazine HCl, Pyruvic Acid | H₂SO₄ or PPA | Acetic Acid or Ethanol | 80 - 110 | 2 - 4 | 65 - 80 |

| 3 | Decarboxylation | 4-ethyl-1H-indole-2-carboxylic acid | Copper powder | Quinoline | 200 - 230 | 1 - 2 | 75 - 90 |

Experimental Protocols

Stage 1: Synthesis of (4-ethylphenyl)hydrazine hydrochloride

Materials:

-

4-Ethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated HCl and an equal volume of deionized water. Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add 4-ethylaniline to the cold acid solution while maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0 °C.

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension, keeping the temperature between 0 and 5 °C. Stir vigorously during the addition. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.

-

Collect the precipitated (4-ethylphenyl)hydrazine hydrochloride by vacuum filtration.

-

Wash the solid with a small amount of cold water and then with a cold organic solvent (e.g., ethanol or diethyl ether).

-

Dry the product under vacuum to obtain (4-ethylphenyl)hydrazine hydrochloride as a crystalline solid.

Stage 2: Fischer Indole Synthesis of 4-ethyl-1H-indole-2-carboxylic acid

Materials:

-

(4-ethylphenyl)hydrazine hydrochloride

-

Pyruvic Acid

-

Glacial Acetic Acid or Ethanol

-

Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Deionized Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend (4-ethylphenyl)hydrazine hydrochloride in glacial acetic acid or ethanol.

-

Add an equimolar amount of pyruvic acid to the suspension.

-

Carefully add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid to the mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Collect the solid by vacuum filtration.

-

Wash the crude product with cold water to remove any residual acid.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-ethyl-1H-indole-2-carboxylic acid.

Stage 3: Decarboxylation to 4-ethyl-1H-indole

Materials:

-

4-ethyl-1H-indole-2-carboxylic acid

-

Quinoline

-

Copper powder (catalyst)

-

Dichloromethane (or other suitable organic solvent)

-

2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-ethyl-1H-indole-2-carboxylic acid and quinoline.

-

Add a catalytic amount of copper powder to the mixture.

-

Heat the mixture under a nitrogen atmosphere to 200-230 °C. The evolution of carbon dioxide should be observed.

-

Maintain the temperature until the gas evolution ceases (typically 1-2 hours). Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 2M HCl (to remove quinoline), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-ethyl-1H-indole by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane or ethanol/water).

Fischer Indole Synthesis Mechanism

The mechanism of the Fischer indole synthesis is a well-studied and elegant transformation involving several key steps.

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound (in this case, pyruvic acid) to form a hydrazone intermediate.[4]

-

Tautomerization: The hydrazone tautomerizes to its enamine (or ene-hydrazine) form.[4]

-

[1][1]-Sigmatropic Rearrangement: This is the key step where a[1][1]-sigmatropic rearrangement occurs, leading to the formation of a new carbon-carbon bond and the cleavage of the nitrogen-nitrogen bond.[4]

-

Rearomatization: The intermediate rearomatizes to regain the stability of the benzene ring.

-

Cyclization: An intramolecular cyclization occurs, where the amino group attacks the imine carbon to form a five-membered ring.

-

Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia under acidic conditions, leading to the formation of the aromatic indole ring.[1]

References

Application of 1H-Indole, 4-ethyl- in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceutical agents. Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in medicinal chemistry. Among the various substituted indoles, 1H-Indole, 4-ethyl- has emerged as a valuable building block in the design and synthesis of novel therapeutic agents. The presence of the ethyl group at the 4-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins, offering a nuanced tool for medicinal chemists to fine-tune the pharmacological properties of lead compounds.

This document provides a detailed overview of the applications of the 1H-Indole, 4-ethyl- scaffold in medicinal chemistry, focusing on its role in the development of Factor Xa inhibitors and P2X7 receptor antagonists. It includes a summary of relevant quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key concepts.

I. Application in the Development of Factor Xa Inhibitors

Derivatives of 1H-Indole, 4-ethyl- have been investigated as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders.

A. Lead Compound Information

A key structural motif utilized in the development of Factor Xa inhibitors is 4-ethyl-1H-indole-2-carboxylic acid .[1] This scaffold serves as a core component for the synthesis of more complex molecules designed to bind to the active site of the Factor Xa enzyme.

B. Synthesis Protocol: 4-ethyl-1H-indole-2-carboxylic acid

A general synthetic approach to 4-substituted indole-2-carboxylic acids can be achieved through the Reissert indole synthesis. The following protocol is a representative example for the synthesis of the 4-ethyl-1H-indole core.

Protocol 1: Synthesis of 4-ethyl-1H-indole

-

Reaction: Palladium-catalyzed hydrogenation of 4-vinyl-1H-indole.

-

Materials:

-

4-vinyl-1H-indole

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

Dissolve 4-vinyl-1H-indole in a 5:1 mixture of EtOAc:MeOH.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon filled with H₂) and stir at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-ethyl-1H-indole.

-

Further functionalization to introduce the carboxylic acid at the 2-position can be achieved through various established methods, such as lithiation followed by carboxylation.

C. Biological Evaluation: Factor Xa Inhibition Assay

The inhibitory activity of compounds against Factor Xa is typically determined using a chromogenic substrate assay.

Protocol 2: In Vitro Factor Xa Inhibition Assay

-

Principle: The assay measures the ability of a test compound to inhibit the activity of purified human Factor Xa in cleaving a chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.

-

Materials:

-

Purified human Factor Xa

-

Chromogenic Factor Xa substrate (e.g., S-2222)

-

Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of human Factor Xa in Tris-HCl buffer.

-

In a 96-well plate, add the Factor Xa solution to wells containing various concentrations of the test compound or vehicle (DMSO) for control.

-

Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Measure the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

II. Application in the Development of P2X7 Receptor Antagonists

The 1H-Indole, 4-ethyl- scaffold is also a key component in the development of antagonists for the P2X7 receptor, an ion channel involved in inflammation and neuropathic pain.

A. Lead Compound Information

4-Ethyl-1H-indole-5-carboxylic acid derivatives have been patented as potent P2X7 receptor antagonists. These compounds are designed to block the activation of the P2X7 receptor by ATP, thereby modulating downstream inflammatory signaling.

B. Synthesis Protocol: Methyl 4-ethyl-1H-indole-5-carboxylate

The synthesis of this key intermediate can be achieved via a Suzuki coupling reaction.

Protocol 3: Synthesis of Methyl 4-ethyl-1H-indole-5-carboxylate

-

Reaction: Suzuki coupling of a boronic acid derivative with a suitable indole precursor.

-

Materials:

-

Methyl 4-bromo-1H-indole-5-carboxylate (or a similar precursor)

-

Vinyl boronic acid pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

-

Procedure:

-

In a reaction vessel, combine the indole precursor, vinyl boronic acid pinacol ester, palladium catalyst, and base in the solvent mixture.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The resulting vinyl intermediate is then reduced to the ethyl group via catalytic hydrogenation as described in Protocol 1.

-

Purify the final product by column chromatography.

-

C. Biological Evaluation: P2X7 Receptor Antagonism Assay

The antagonistic activity of compounds on the P2X7 receptor can be assessed using a fluorescent calcium flux assay in a cell line expressing the receptor.

Protocol 4: In Vitro P2X7 Receptor Calcium Flux Assay

-

Principle: This assay measures the ability of a test compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor by an agonist (e.g., BzATP). The change in intracellular calcium concentration is monitored using a calcium-sensitive fluorescent dye.

-

Materials:

-

A cell line stably expressing the human P2X7 receptor (e.g., HEK293-hP2X7)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

P2X7 receptor agonist (e.g., 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate, BzATP)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compounds dissolved in DMSO

-

96-well or 384-well black, clear-bottom microplate

-

Fluorescent plate reader with automated injection capabilities (e.g., FLIPR)

-

-

Procedure:

-

Plate the P2X7-expressing cells in the microplate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of the test compound or vehicle (DMSO) to the wells and incubate for a specified period.

-

Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

-

Inject the P2X7 agonist (BzATP) into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the increase in fluorescence (calcium response) in the presence and absence of the test compound.

-

Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

-

Quantitative Data Summary

The following table summarizes representative (hypothetical, for illustrative purposes based on patent claims) quantitative data for derivatives containing the 1H-Indole, 4-ethyl- scaffold. Actual values would be found in specific scientific publications or detailed patent examples.

| Compound Class | Target | Assay Type | Representative IC₅₀ (nM) |

| 4-ethyl-1H-indole-2-carboxamides | Factor Xa | Chromogenic Assay | 10 - 100 |

| 4-ethyl-1H-indole-5-carboxamides | P2X7 Receptor | Calcium Flux Assay | 5 - 50 |

Visualizations

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of 4-ethyl-1H-indole derivatives.

Biological Evaluation Workflow

References

Application Notes and Protocols: 4-Ethyl-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-ethyl-1H-indole as a versatile building block in the synthesis of diverse molecular architectures with potential therapeutic applications. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of an ethyl group at the 4-position offers a unique substitution pattern for exploring new chemical space and developing novel drug candidates.

Introduction to 4-Ethyl-1H-indole